6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of benzo[c]chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multi-step organic reactions. One common approach is the Diels-Alder cycloaddition, which forms the benzo[c]chromen core. This is followed by functionalization steps to introduce the sulfonylamino and hexanoate groups.
Diels-Alder Cycloaddition: This reaction involves the cycloaddition of a diene and a dienophile to form the benzo[c]chromen core.
Functionalization: Subsequent steps involve the introduction of the sulfonylamino and hexanoate groups. This can be achieved through nucleophilic substitution reactions, where appropriate reagents are used to attach these functional groups to the benzo[c]chromen core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, given its structural similarity to other biologically active benzo[c]chromen derivatives.
Industry: It can be used in the development of new polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: Known for its potential therapeutic applications.
Isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate: Used in organic synthesis and known for its biological activities.
Uniqueness
6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the sulfonylamino and hexanoate groups may enhance its solubility, stability, and biological activity compared to similar compounds.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H25NO6S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C26H25NO6S/c1-18-10-13-20(14-11-18)34(30,31)27-16-6-2-3-9-25(28)32-19-12-15-22-21-7-4-5-8-23(21)26(29)33-24(22)17-19/h4-5,7-8,10-15,17,27H,2-3,6,9,16H2,1H3 |
InChI Key |
YCTDZVSMYDIVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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